![molecular formula C10H23N3 B2876643 Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine CAS No. 1242815-21-9](/img/structure/B2876643.png)
Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine is a chemical compound with the CAS Number: 1242815-21-9 . It has a molecular weight of 185.31 . The IUPAC name for this compound is N,N,2-trimethyl-1-(piperazin-1-yl)propan-2-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H23N3/c1-10(2,12(3)4)9-13-7-5-11-6-8-13/h11H,5-9H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It’s stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Formation and Metabolites
- Metabolite Formation: Studies have identified metabolites resulting from the degradation of the piperazine ring in phenothiazine drugs, which include Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine derivatives. These metabolites have been found in urine after drug ingestion, suggesting significant biotransformation processes (Breyer, Gaertner, & Prox, 1974).
Health and Environmental Impacts
- Occupational Allergic Contact Dermatitis: A case of occupational allergic contact dermatitis was reported due to dimethyl sulfate, a related compound, indicating potential health risks associated with exposure to such chemicals in the workplace (Yagami et al., 2009).
- Exposure to Chemical Weapons: An incident involving accidental exposure to dimethyl sulfate (a related chemical) highlighted the compound's potential as a chemical weapon, emphasizing the need for safety measures to mitigate risks associated with its use (Rippey et al., 2005).
Drug Metabolism and Excretion
- Biotransformation and Excretion: Research into the metabolism and disposition of novel drugs like Venetoclax has shed light on how similar compounds are processed in the human body, including the identification of unusual metabolites and the pathways of drug excretion (Liu et al., 2017).
Clinical Toxicology
- Toxicological Effects: Studies on new psychoactive substances such as MT-45, which shares structural similarities with piperazine derivatives, have documented serious adverse effects including hearing loss and unconsciousness, underscoring the importance of understanding the toxicological profiles of these compounds (Helander, Bäckberg, & Beck, 2014).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H227, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
N,N,2-trimethyl-1-piperazin-1-ylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-10(2,12(3)4)9-13-7-5-11-6-8-13/h11H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIBEZRLOHBQFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCNCC1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

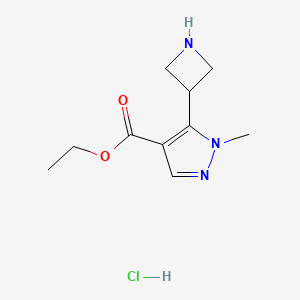

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2876563.png)

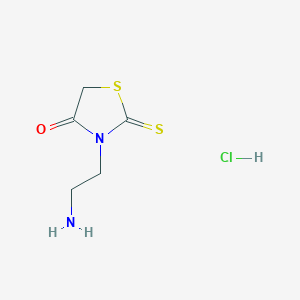
![2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2876569.png)
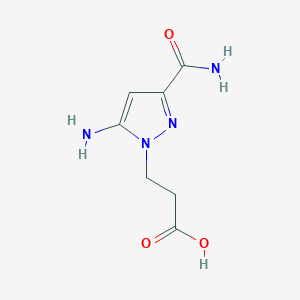
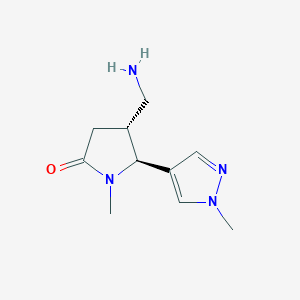
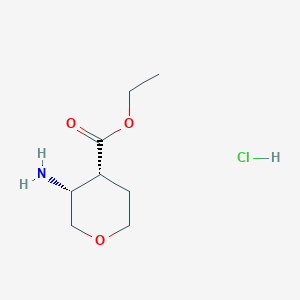
![2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid](/img/structure/B2876576.png)
![tert-butyl N-[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2876579.png)

![N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine](/img/structure/B2876581.png)
![7-Methyl-5-phenyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2876583.png)